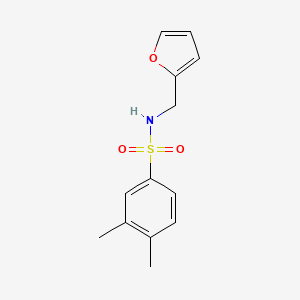

![molecular formula C21H19N3O4S2 B2409671 3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-67-7](/img/structure/B2409671.png)

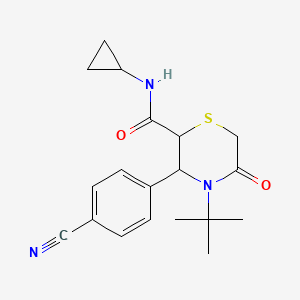

3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound . It is a derivative of thiazolo[5,4-b]pyridine . This compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay and showed potent PI3K inhibitory activity .

Synthesis Analysis

The synthesis of these types of compounds involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The compound has been tested for its inhibitory activity against phosphoinositide 3-kinase (PI3K) in an enzymatic assay . The results indicated that these compounds showed potent PI3K inhibitory activity .Applications De Recherche Scientifique

Inhibitor of Kynurenine 3-Hydroxylase

- This compound has been studied for its role as an inhibitor of kynurenine 3-hydroxylase. It demonstrates significant efficacy in vitro, with high-affinity inhibition properties. This makes it a potential candidate for the investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Potential for Photodynamic Therapy

- A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including this compound, indicated their suitability for photodynamic therapy applications. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, which are essential for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Not a Prodrug for Ro-61-8048

- Research has shown that this compound is not a prodrug for Ro-61-8048, a kynurenine 3-monooxygenase inhibitor. The study focused on its metabolism and pharmacokinetics, providing insights into its stability and transformation within biological systems (Beconi et al., 2012).

Anti-Inflammatory and Anticancer Potential

- Novel derivatives of this compound have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Studies found that certain derivatives exhibited significant potential, highlighting the versatility of this compound as a base for various therapeutic agents (Küçükgüzel et al., 2013).

Antimalarial Activity

- Derivatives of this compound have been synthesized and tested for their activity against Plasmodium falciparum. The study revealed that these compounds, particularly those with specific substituents, showed promising antimalarial activity, which could contribute to overcoming resistance in P. falciparum (Silva et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This inhibitory activity is attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

By inhibiting PI3K, this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . The inhibition of PI3K leads to a decrease in the downstream signaling of this pathway, which can result in reduced cell proliferation and survival .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable adme properties .

Result of Action

The result of the compound’s action is a potent inhibition of PI3K, leading to a decrease in the signaling of the PI3K/AKT/mTOR pathway . This can result in reduced cell proliferation and survival, which is particularly relevant in the context of cancer treatment .

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)15-8-9-18(27-2)19(12-15)28-3/h4-12,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDVSXOQUDAIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)

![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)

![1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2409593.png)

![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)

![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)

![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)